3-Methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

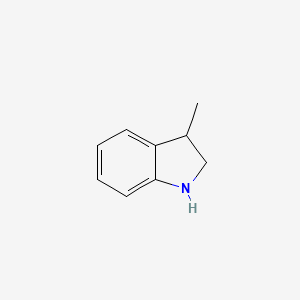

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQARNDIMKOOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335319 | |

| Record name | 3-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-15-9 | |

| Record name | 3-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylindoline: Chemical Properties, Structure, and Synthetic Methodologies

This guide provides a comprehensive technical overview of 3-methylindoline, a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a robust synthetic protocol, and discuss its reactivity and relevance in the field of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile chemical entity.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name 3-methyl-2,3-dihydro-1H-indole, is an organic compound featuring a bicyclic structure.[1] This structure consists of a fused indole framework where the pyrrole ring is saturated, with a methyl group substitution at the third position.[1] It is classified as a nitrogen-containing heterocycle.[1]

Depending on its purity, this compound can present as a colorless to pale yellow liquid or solid.[1] It is recognized for its moderate solubility in organic solvents, a characteristic that renders it useful in a variety of chemical applications.[1]

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2,3-dihydro-1H-indole | [2] |

| Synonyms | 3-Methyl Indoline, 2,3-Dihydro-3-methylindole | [1] |

| CAS Number | 4375-15-9 | [1][3][4] |

| Molecular Formula | C₉H₁₁N | [1][3][4] |

| Molecular Weight | 133.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| InChI Key | BFQARNDIMKOOQQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1CNC2=C1C=CC=C2 | [5] |

Structural Elucidation and Spectroscopic Signature

The structural framework of this compound is foundational to its chemical behavior. The molecule's architecture is comprised of a benzene ring fused to a five-membered nitrogen-containing ring. The methyl group at the C3 position introduces a chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.

Caption: Chemical structure of this compound.

Spectroscopic methods are indispensable for the structural confirmation of this compound. While specific spectral data for this compound itself is not detailed in the provided search results, the closely related compound, 3-methylindole (skatole), offers valuable comparative insights. For 3-methylindole, characteristic peaks in ¹H NMR, IR, and Mass Spectrometry confirm its structure.[6][7][8] For this compound, one would expect to see signals corresponding to the aliphatic protons in the saturated five-membered ring in the ¹H NMR spectrum, a key differentiating feature from the aromatic 3-methylindole. The IR spectrum would show a characteristic N-H stretching vibration. Mass spectrometry would confirm the molecular weight of 133.19 g/mol .[3][4]

Synthesis and Reactivity

Synthetic Pathways: The Fischer Indole Synthesis

A prevalent and historically significant method for synthesizing indole derivatives is the Fischer indole synthesis.[9] This reaction produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] A variation of this method can be adapted for the synthesis of 3-methylindole, which can then be reduced to this compound.

A modern, high-yield approach to 3-methylindole synthesis involves a continuous-flow Fischer indole synthesis.[10][11] This method reacts phenylhydrazine and propionaldehyde, using zinc chloride (ZnCl₂) as a Lewis acid catalyst.[10][11][12] The reaction is often carried out in an ionic liquid, which is tolerant of high temperatures and facilitates good product distribution.[10][12]

Caption: Workflow for the continuous-flow Fischer indole synthesis of 3-methylindole.

Experimental Protocol: Continuous-Flow Fischer Indole Synthesis of 3-Methylindole

Causality: The use of a continuous-flow reactor enhances safety and control over this often exothermic reaction, while the ionic liquid provides a stable medium at the required high temperatures, improving yield and selectivity.[10][11][12] ZnCl₂ acts as a potent Lewis acid, catalyzing the key cyclization step and also sequestering the ammonia byproduct, driving the reaction to completion.[12]

-

Reactant Preparation : Prepare separate solutions of phenylhydrazine and propionaldehyde in a suitable solvent compatible with the ionic liquid medium.

-

Hydrazone Formation : The reactants are introduced into the continuous-flow system where they initially react to form the corresponding phenylhydrazone.[9]

-

Catalytic Conversion : The hydrazone stream is then mixed with a solution of zinc chloride in an ionic liquid (e.g., [EMIM][BF₄]) and passed through a heated zone of the flow reactor (e.g., Corning G1 reactor).[10][11][12] Optimal temperatures are typically around 200 °C with a short residence time.[12]

-

Cyclization : Under these conditions, the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring of 3-methylindole.[9]

-

Extraction and Purification : The output stream from the reactor is subjected to a straightforward extraction process to separate the 3-methylindole product from the ionic liquid and catalyst.[10][11] The ionic liquid can often be recovered and reused.[10][11]

-

Reduction to this compound : The resulting 3-methylindole can be subsequently reduced to this compound using standard reduction methods, such as catalytic hydrogenation.

Another patented method for synthesizing 3-methylindole involves the formylation of o-ethylaniline followed by a high-temperature cyclization with potassium hydroxide.[13]

Chemical Reactivity and Stability

The aromatic nature of the benzene ring in this compound contributes to its overall stability.[1] However, the indoline core is also susceptible to certain chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The aromatic ring can undergo electrophilic substitution reactions.[1]

In the context of drug development and toxicology, the metabolic fate of related indole compounds is of paramount importance. For instance, 3-methylindole is known to be bioactivated by cytochrome P450 enzymes in the liver and lungs.[14][15][16][17] This can lead to the formation of reactive intermediates, such as 3-methyleneindolenine and 2,3-epoxy-3-methylindoline, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[15][16][17] The metabolism of 3-methylindole can produce various oxidized metabolites, including 3-methyloxindole and hydroxylated derivatives.[14][18] Understanding these metabolic pathways is critical for assessing the safety profile of any drug candidate containing an indole or indoline scaffold.

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis. The indoline scaffold is a common structural motif in a wide range of biologically active compounds and natural products.

Furthermore, this compound serves as a crucial reference standard in the development and validation of analytical methods for active pharmaceutical ingredients (APIs) that contain an indole moiety.[4] Its use in Quality Control (QC) applications during the synthesis and formulation stages of drug development ensures the accuracy and reliability of analytical results.[4]

The potential biological activity of this compound has also garnered interest in medicinal chemistry, making it a target for further investigation and a scaffold for the design of novel therapeutic agents.[1]

Safety, Handling, and Storage

As with many organic compounds, this compound should be handled with appropriate safety precautions.[1] It may pose health risks if inhaled or ingested.[1]

Handling:

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][19]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid the formation of dust and aerosols.[19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][19]

-

Keep away from incompatible substances such as strong oxidizing agents.[20]

-

Keep away from sources of ignition.[2]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[21]

Conclusion

This compound is a heterocyclic compound with a rich chemistry and significant potential in synthetic and medicinal applications. Its structural features, reactivity, and the availability of efficient synthetic routes make it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and metabolic fate is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

- 1. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]

- 2. aksci.com [aksci.com]

- 3. scbt.com [scbt.com]

- 4. This compound - CAS - 4375-15-9 | Axios Research [axios-research.com]

- 5. 4375-15-9 | this compound | Indolines | Ambeed.com [ambeed.com]

- 6. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Methylindole(83-34-1) IR Spectrum [chemicalbook.com]

- 8. Indole, 3-methyl- [webbook.nist.gov]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. akjournals.com [akjournals.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]

- 14. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 21. 3-methylindole, Sakatole Manufacturers, with SDS MSDS [mubychem.com]

A Comprehensive Technical Guide to 3-Methylindoline for Advancing Research and Drug Development

This guide provides an in-depth exploration of 3-Methylindoline (CAS No. 4375-15-9), a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer a nuanced understanding of its synthesis, reactivity, and applications, grounded in established scientific principles and practical insights.

Core Molecular Identity and Physicochemical Profile

This compound, systematically named 2,3-dihydro-3-methyl-1H-indole, is a bicyclic aromatic amine. It is structurally characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the C3 position. This seemingly simple substitution imparts significant stereochemical and electronic properties that distinguish it from its parent scaffold, indoline.

It is critical to differentiate this compound from its unsaturated analogue, 3-methylindole (Skatole, CAS No. 83-34-1). The saturation of the 2,3-double bond in this compound fundamentally alters its geometry, reactivity, and biological profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4375-15-9 | [1] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Moderately soluble in organic solvents |

Strategic Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding indole precursor or the cyclization of a suitably substituted aniline derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Catalytic Hydrogenation of 3-Methylindole

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of 3-methylindole. This approach is attractive due to the commercial availability of the indole precursor.

Workflow for Catalytic Hydrogenation of 3-Methylindole

Caption: Catalytic hydrogenation of 3-methylindole to this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylindole

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-methylindole (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum dioxide (PtO₂, Adam's catalyst).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously until hydrogen uptake ceases.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.

Causality: The choice of catalyst and solvent can influence the reaction rate and selectivity. Acetic acid as a solvent can facilitate the reaction by protonating the indole nitrogen, enhancing its susceptibility to reduction.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in research and development. The following provides an overview of its key spectroscopic signatures.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton at C3, the diastereotopic methylene protons at C2, the N-H proton, and the methyl protons. The chirality at C3 results in magnetic inequivalence of the C2 protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the chiral C3 carbon, the C2 methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic N-H stretching vibration, C-H stretches for aromatic and aliphatic protons, and aromatic C=C bending frequencies. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 133.19 g/mol .[2] |

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay between the electron-rich aromatic ring, the secondary amine functionality, and the stereocenter at the C3 position.

N-Functionalization

The nitrogen atom of the indoline ring is a nucleophilic center and readily undergoes reactions such as alkylation, acylation, and arylation. These transformations are fundamental for incorporating the this compound scaffold into larger molecular frameworks.

Electrophilic Aromatic Substitution

The benzene portion of the indoline ring is activated towards electrophilic substitution. The directing influence of the amino group generally favors substitution at the para position (C5) to the nitrogen. The presence of the methyl group at C3 can sterically hinder reactions at the C4 position.

Logical Flow of Electrophilic Aromatic Substitution on this compound

Caption: Electrophilic substitution on the this compound ring.

Oxidation

The indoline ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can occur at the nitrogen atom or lead to dehydrogenation to form the corresponding indole.

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of various biologically active molecules.

Inhibitors of EZH2

A significant application of the this compound core is in the design of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2).[3][4] EZH2 is a histone methyltransferase that is often dysregulated in various cancers. The partial saturation of an indole to an indoline in these inhibitors has been shown to improve solubility and metabolic stability while maintaining nanomolar potency against EZH2.[3] This highlights the strategic advantage of using the this compound scaffold to fine-tune the pharmacokinetic properties of drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including the chiral center at C3 and the reactive indoline core, provide a rich platform for the development of novel chemical entities. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

-

Rai, R., et al. (2017). Novel this compound inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 27(3), 525-529. [Link][3]

-

Rai, R., et al. (2016). Novel this compound inhibitors of EZH2: Design, synthesis and SAR. ResearchGate. [Link][4]

-

Axios Research. (n.d.). This compound. Axios Research. Retrieved from [Link][1]

-

SpectraBase. (n.d.). This compound. Wiley SpectraBase. Retrieved from [Link][2]

Sources

The Enigmatic Molecule: A Technical Guide to the Discovery, History, and Multifaceted Biology of 3-Methylindoline (Skatole)

Abstract

3-Methylindoline, colloquially known as skatole, presents a fascinating dichotomy in the world of chemical biology. Initially identified as the principal malodorous component of mammalian feces, its story has evolved to reveal a molecule of significant biological relevance, acting as a signaling molecule, a fragrance component, and a subject of interest in toxicology and drug development. This in-depth technical guide provides a comprehensive overview of skatole, from its historical discovery to its complex chemical and biological profiles. We will explore its synthesis, analytical detection, multifaceted roles in various organisms, and its toxicological implications, offering a critical resource for researchers, scientists, and professionals in drug development.

A Serendipitous Discovery and a Pungent History

The story of this compound begins in the late 19th century with the pioneering work of the German physician Ludwig Brieger. In 1877, while investigating the volatile constituents of human excrement, Brieger isolated a novel, nitrogen-containing compound with a powerful and offensive odor.[1][2] He aptly named it "skatole," deriving the term from the Greek root "skato-," meaning "dung."[1][2] Brieger's initial work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this intriguing molecule.[1] Initially, the focus remained on its role as a waste product of protein metabolism, specifically the bacterial degradation of the amino acid tryptophan in the mammalian digestive tract.[1][3][4]

However, the narrative of skatole as a purely repulsive substance began to shift as chemists and perfumers discovered its paradoxical aromatic properties. At high concentrations, its fecal odor is undeniable. Yet, upon extreme dilution, skatole exhibits a pleasant, floral scent, reminiscent of jasmine and orange blossoms.[1][3][5][6] This dual nature led to its adoption, in minute quantities, as a fixative and fragrance component in the perfume industry, where it can introduce complex, animalic, and natural notes to compositions.[7][8][9][10]

Physicochemical Properties and Synthesis

This compound (IUPAC name: 3-Methyl-1H-indole) is a white crystalline solid at room temperature.[1][5] It is sparingly soluble in water but readily dissolves in organic solvents such as alcohols and ethers.[5][11]

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉N | [1][5] |

| Molar Mass | 131.17 g/mol | [1][5] |

| Melting Point | 93–95 °C | [1][5] |

| Boiling Point | 265–266 °C | [1][5] |

| Appearance | White crystalline solid | [1][5] |

| Odor | Fecal at high concentrations, floral at low concentrations | [1][3] |

Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed since its discovery. The most notable and widely employed method is the Fischer indole synthesis .[1][5][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with an appropriate aldehyde or ketone. For the synthesis of skatole, propanal is the aldehyde of choice.[7]

Figure 2: The microbial biosynthetic pathway of this compound from L-tryptophan. [12][13] Once absorbed from the intestine into the bloodstream, skatole is transported to the liver for detoxification. The primary metabolic pathway involves oxidation by cytochrome P450 (CYP) enzymes. [1]This process can lead to the formation of a reactive intermediate, 3-methyleneindolenine, which is implicated in the cellular toxicity of skatole. [1][5]

Analytical Methodologies

The quantification of this compound in various biological and environmental matrices is crucial for research in animal production, environmental science, and clinical diagnostics. High-performance liquid chromatography (HPLC) is a widely used and robust method for the determination of skatole. [14][15]

Experimental Protocol: HPLC-based Quantification of Skatole in Fecal Samples

This protocol is adapted from the method described by Dehnhard et al. (1991). [14] 1. Sample Preparation: a. Homogenize 0.5 g of fecal sample with 2 mL of methanol. b. Centrifuge the mixture to pellet solid debris. c. Collect the supernatant for further purification.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an Amberlite XAD-8 SPE cartridge with methanol followed by deionized water. b. Load the methanol extract onto the conditioned cartridge. c. Wash the cartridge with deionized water to remove polar impurities. d. Elute the skatole with methanol.

3. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A suitable gradient of acetonitrile and water. c. Detection: Fluorescence detector with excitation at 280 nm and emission at 360 nm. [16] d. Quantification: Generate a standard curve using known concentrations of pure skatole.

Self-Validation: The inclusion of an internal standard, such as 2-methylindole, can account for variations in extraction efficiency and injection volume. The recovery of spiked samples should be assessed to ensure the accuracy of the method.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of skatole, often used for confirmation of results obtained by HPLC. [15]

The Multifaceted Biological Roles of this compound

Beyond its notorious odor, this compound plays a surprisingly diverse range of roles in the biological world.

Animal Production and "Boar Taint"

In the swine industry, skatole, along with the steroid androstenone, is a primary contributor to "boar taint," an unpleasant odor and flavor that can develop in the meat of intact male pigs. [1][17]Skatole produced in the gut is absorbed and can accumulate in the adipose tissue of the animals. [17]Dietary interventions, such as increasing fiber content, can influence the production and absorption of skatole in the pig gut. [17]

Insect Attractant

Skatole serves as a potent attractant for various insect species. For instance, it is used as bait to attract and study male orchid bees, which are thought to collect the chemical for the synthesis of their own pheromones. [1]It also attracts the Tasmanian grass grub beetle and gravid mosquitoes. [1]

Signaling Molecule and Aryl Hydrocarbon Receptor (AhR) Agonism

Recent research has unveiled a more nuanced role for skatole as a signaling molecule. It has been shown to be a partial agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control. [18][19]The activation of AhR by skatole can induce the expression of cytochrome P450 enzymes, such as CYP1A1, in various tissues, including the liver and lungs. [18][19]This interaction suggests that skatole, a product of the gut microbiome, may play a role in host-microbe communication and influence host physiology. [20]

Figure 3: Simplified signaling pathway of skatole-mediated aryl hydrocarbon receptor (AhR) activation.

Toxicology and Safety Considerations

While utilized in fragrances and food at extremely low levels, skatole is not without its toxicological concerns, particularly at higher concentrations. It has been shown to cause pulmonary edema in ruminants and rodents. [1][5]The mechanism of this toxicity is believed to involve the metabolic activation of skatole by CYP450 enzymes in the lungs to the reactive intermediate 3-methyleneindolenine, which can form adducts with cellular proteins and cause cell damage. [1][5] The genotoxic potential of skatole has been a subject of investigation. While some studies have suggested mutagenic properties, particularly after pyrolysis as in tobacco smoke, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that, based on existing data, skatole does not present a concern for genotoxicity at current use levels in fragrances. [18][20][21]

Future Directions and Applications in Drug Development

The evolving understanding of this compound's biological activities opens up new avenues for research and potential applications. Its role as an AhR agonist, originating from the gut microbiome, places it at the intersection of nutrition, toxicology, and immunology. Further investigation into its structure-activity relationship with AhR could inform the design of novel modulators of this important signaling pathway.

The potential for skatole derivatives to have therapeutic applications is an area ripe for exploration. By modifying the core indole structure, it may be possible to develop compounds with enhanced or selective AhR activity, or with other pharmacological properties. Understanding the metabolic pathways of skatole and its potential for drug-drug interactions is also a critical consideration for drug development professionals.

Conclusion

From its humble and malodorous beginnings, this compound has emerged as a molecule of considerable scientific interest. Its journey from a mere curiosity in the study of fecal matter to a recognized signaling molecule, fragrance component, and potential toxicant highlights the complexity and often surprising nature of chemical biology. This guide has provided a comprehensive technical overview of skatole, intended to serve as a valuable resource for researchers and professionals seeking to understand and harness the properties of this enigmatic compound. The continued exploration of skatole and its derivatives holds the promise of new discoveries in fields ranging from sensory science to drug discovery.

References

-

Wikipedia. Skatole. [Link]

-

Saiga-12 FORUM. skatole - crap smell, in your food, even ice cream! - General Discussion. [Link]

-

ScenTree. Skatole (CAS N° 83-34-1). [Link]

-

chemeurope.com. Skatole. [Link]

-

RIFM. RIFM fragrance ingredient safety assessment, skatole, CAS Registry Number 83-34-1. [Link]

-

PerfumersWorld. Skatole. [Link]

-

Olfactorian. Skatole | Perfume Material. [Link]

-

Skatole SDS GHS MSDS Sheet. [Link]

-

ResearchGate. Skatole: A thin red line between its benefits and toxicity. [Link]

-

The Good Scents Company. skatole, 83-34-1. [Link]

-

PubMed. Skatole: A thin red line between its benefits and toxicity. [Link]

-

PubChem. Skatole. [Link]

-

PubMed. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. [Link]

-

PubMed. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. [Link]

-

American Chemical Society. Skatole. [Link]

-

Semantic Scholar. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. [Link]

-

National Institutes of Health. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes. [Link]

-

FooDB. Showing Compound 2(or 3)-methylindole (FDB004302). [Link]

-

Eureka Kit Cromatografici. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. [Link]

-

Wikipedia. Indole-3-acetic acid. [Link]

-

ResearchGate. Detector response for indole, skatole, and the internal standard (ISD)... [Link]

-

National Institutes of Health. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure. [Link]

-

Britannica. Skatole. [Link]

-

YouTube. Making skatole - The essence of poop. [Link]

-

ResearchGate. Review of microbial and biochemical effects of skatole in animal production. [Link]

-

Taylor & Francis Online. Skatole – Knowledge and References. [Link]

-

Frontiers. Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. [Link]

- Google Patents. CN102432518A - Synthetic method of 3-methylindole.

-

SKATOLE. [Link]

-

National Institutes of Health. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig. [Link]

-

Reddit. Skatole is an organic compound belonging to the indole family. It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor. In low concentrations, it has a flowery smell and is found in several flowers and essential oils, including orange blossoms and jasmine. [Link]

-

National Institutes of Health. Advances in microbial degradation of skatole: A review. [Link]

Sources

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. skatole - crap smell, in your food, even ice cream! - General Discussion - Any topic is welcome here!!! - forum.Saiga-12.com [forum.saiga-12.com]

- 3. acs.org [acs.org]

- 4. Skatole | chemical compound | Britannica [britannica.com]

- 5. Skatole [chemeurope.com]

- 6. reddit.com [reddit.com]

- 7. ScenTree - Skatole (CAS N° 83-34-1) [scentree.co]

- 8. perfumersworld.com [perfumersworld.com]

- 9. olfactorian.com [olfactorian.com]

- 10. skatole, 83-34-1 [thegoodscentscompany.com]

- 11. Skatole SDS GHS MSDS Sheet [skatole.net]

- 12. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 13. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekakit.com [eurekakit.com]

- 17. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Skatole: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

3-Methylindoline: A Comprehensive Technical Guide to Its Natural Occurrence and Sources

This in-depth technical guide provides a comprehensive overview of the natural occurrence and diverse sources of 3-methylindoline, an organic compound of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just information, but a deep, causal understanding of the compound's origins and the methodologies for its study.

Introduction to this compound (Skatole)

This compound (IUPAC name: 3-Methyl-1H-indole), commonly known as skatole, is a mildly toxic, white crystalline organic compound belonging to the indole family.[1][2] It is widely recognized for its strong fecal odor at high concentrations.[2][3] Paradoxically, at low concentrations, it possesses a pleasant floral scent and is found in several flowers and essential oils, such as those from orange blossoms and jasmine.[1][2][3] This dual olfactory nature has led to its use as a fragrance and fixative in many perfumes.[1] The name "skatole" is derived from the Greek root skato-, meaning "dung".[1][2] Discovered in 1877 by the German physician Ludwig Brieger, skatole's presence extends across a vast range of biological systems, from mammals and birds to insects and plants.[1]

The Biosynthesis of this compound: A Microbial Masterpiece

The primary route for the natural production of this compound is the microbial degradation of the amino acid L-tryptophan.[1][4] This process predominantly occurs in the anaerobic environment of the mammalian digestive tract.[1][5] The biosynthesis is a multi-step enzymatic process carried out by various gut bacteria.[4][6]

The key steps in the conversion of L-tryptophan to this compound are as follows:

-

Conversion of L-tryptophan: The initial step involves the conversion of L-tryptophan to indole-3-pyruvic acid by the enzyme tryptophanase.[4][6]

-

Formation of Indole-3-acetaldehyde: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[4]

-

Oxidation to Indole-3-acetic acid: Indole-3-acetaldehyde dehydrogenase subsequently catalyzes the transformation of indole-3-acetaldehyde into indole-3-acetic acid.[4]

-

Final Decarboxylation to this compound: The final step is the decarboxylation of indole-3-acetic acid to yield this compound.[1][5] This reaction is mediated by the enzyme indoleacetate decarboxylase.[3]

It is important to note that an alternative pathway can lead to the production of indole, another fecal odorant, directly from L-tryptophan.[7] The balance between these two pathways can be influenced by factors such as gut microbiome composition and pH.[7]

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Natural Occurrence and Sources of this compound

This compound is a ubiquitous natural product, found in a wide array of organisms and environments. Its presence is a testament to the widespread microbial metabolism of tryptophan.

Mammals and Birds

This compound is a natural component of the feces of all mammal and bird species.[1] It is the primary contributor to fecal odor.[1] The compound is produced in the digestive tract through the microbial breakdown of tryptophan.[1][3] In ruminants, this production also occurs in the rumen.[1][6] The concentration of this compound in feces can vary significantly between species.[8] With its testicular steroid androstenone, skatole is regarded as a principal determinant of boar taint, an unpleasant odor that can occur in the cooked meat of uncastrated male pigs.[1][6]

Plants

In stark contrast to its role as a fecal odorant, this compound contributes to the pleasant fragrance of several flowers at low concentrations.[3][9] It is a component of the essential oils of flowers such as:

The compound has also been identified in beetroot (Beta vulgaris) and certain varieties of Cannabis sativa.[3][10][11]

Insects

This compound plays a crucial role in the chemical ecology of various insects, often acting as an attractant.[1][5] It is known to attract:

-

Males of various species of orchid bees, who gather the chemical to synthesize pheromones.[1][12]

-

Gravid mosquitoes, which are drawn to potential oviposition sites where the compound is present, such as in water contaminated with sewage overflows.[1][5]

Microorganisms

A variety of bacteria are responsible for the production of this compound. The primary producers are anaerobic bacteria found in the gut and in animal waste.[4][13] Genera of bacteria known to produce skatole include Clostridium and Lactobacillus.[5][7][14] For instance, Clostridium sporogenes and Lactobacillus helveticus have been identified as skatole producers.[4][7] The production of this compound is influenced by the availability of tryptophan from dietary sources or cell debris, the composition of the microbiome, and environmental conditions that favor the bacterial metabolism of tryptophan.[6]

Other Sources

This compound has also been identified in other natural and anthropogenic sources, including:

-

Seafood: Indole and skatole can be formed in seafood during storage, and their levels are sometimes used as a quality index.[15]

-

Dairy products and wine: The compound can be found in some dairy products and wine, where it may contribute to off-odors.[16]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary widely depending on the source. The following table summarizes some reported concentrations in the feces of different species.

| Species | Average Concentration (μg/g) |

| Humans | 15.5[8] |

| Pigs (mature) | 10.0[8] |

| Ruminants (goat, sheep, cattle) | 2.6[8] |

Data sourced from Dehnhard et al. (1991).[8]

Experimental Protocol: Extraction and Quantification of this compound from Fecal Samples by HPLC

For researchers aiming to quantify this compound in biological matrices, a robust and reliable analytical method is essential. The following protocol details a high-performance liquid chromatography (HPLC) method for the determination of this compound in fecal samples, adapted from established methodologies.[8]

I. Materials and Reagents

-

Methanol (HPLC grade)

-

Amberlite XAD-8 resin (or equivalent solid-phase extraction material)

-

This compound standard

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

II. Sample Preparation and Extraction

-

Sample Collection: Collect fresh fecal samples and store them at -20°C until analysis.

-

Extraction: a. Weigh 0.5 g of the fecal sample into a centrifuge tube. b. Add 2 ml of methanol to the tube. c. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 10,000 x g for 10 minutes to pellet the solid material. e. Carefully collect the methanol supernatant.

-

Purification (Solid-Phase Extraction): a. Condition an Amberlite XAD-8 column by washing with methanol followed by deionized water. b. Load the methanol extract onto the conditioned column. c. Wash the column with deionized water to remove interfering polar compounds. d. Elute the this compound with methanol. e. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

III. HPLC Analysis

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase: A suitable gradient of methanol and water or acetonitrile and water.

-

Flow Rate: Typically 1.0 ml/min.

-

Injection Volume: 20 µl.

-

Detector: Fluorescence detector with excitation at approximately 280 nm and emission at approximately 360 nm.[17]

-

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the prepared sample extracts. d. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a fascinating molecule with a complex and widespread natural occurrence. Its dual identity as a foul-smelling compound in feces and a pleasant floral scent in flowers highlights the concentration-dependent nature of olfaction. For researchers in the life sciences and drug development, understanding the biosynthesis and natural sources of this compound is crucial for a variety of applications, from studying gut microbiome metabolism to developing novel fragrances and flavorings. The methodologies outlined in this guide provide a solid foundation for the accurate quantification of this important organic compound.

References

-

Wikipedia. Skatole. [Link]

-

American Chemical Society. Skatole. [Link]

-

Hydrosil International. Skatole | Air Pollutant. [Link]

-

Li, G., et al. (2023). Advances in microbial degradation of skatole: A review. Frontiers in Microbiology, 14, 1140305. [Link]

-

Zgarbová, E., & Vrzal, R. (2023). Skatole: A thin red line between its benefits and toxicity. Biochimie, 208, 1-12. [Link]

-

Yokoyama, M. T., & Carlson, J. R. (1979). Microbial metabolites of tryptophan in the intestinal tract with special reference to skatole. The American Journal of Clinical Nutrition, 32(1), 173-178. [Link]

-

Dehnhard, M., Bernal-Barragan, H., & Claus, R. (1991). Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 101-107. [Link]

-

chemeurope.com. Skatole. [Link]

-

Schulz, H. (1986). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 183(5), 331-334. [Link]

-

Jensen, M. T., Cox, R. P., & Jensen, B. B. (1995). 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria. Applied and Environmental Microbiology, 61(8), 3180-3184. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Methylindole (HMDB0000466). [Link]

-

Yang, Y., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology, 13, 1008613. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6736, Skatole. [Link]

-

Britannica. Skatole | chemical compound. [Link]

-

Beaumont, M., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Microorganisms, 9(9), 1933. [Link]

-

Reddit. (2024, August 12). TIL about skatole, an organic compound that occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor. In low concentrations, it has a flowery smell and is found in orange blossoms and jasmine. It has also been identified in certain cannabis varieties. r/todayilearned. [Link]

-

Bristol University. Skatole - Molecule of the Month -April 2006. [Link]

-

Eureka Kit Cromatografici. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. [Link]

-

Wikipedia. Cannabis sativa. [Link]

-

Ma, J., et al. (2022). Occurrence, impacts, and microbial transformation of 3-methylindole (skatole): A critical review. Journal of Hazardous Materials, 424(Pt C), 127548. [Link]

Sources

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. hydrosilintl.com [hydrosilintl.com]

- 3. acs.org [acs.org]

- 4. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Cannabis sativa - Wikipedia [en.wikipedia.org]

- 12. Skatole [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 17. eurekakit.com [eurekakit.com]

The Microbial Conversion of Tryptophan to 3-Methylindoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical exploration of the biosynthetic pathways responsible for the conversion of the essential amino acid L-tryptophan into 3-methylindoline, commonly known as skatole. We will dissect the established anaerobic multi-enzyme pathway prevalent in the mammalian gut microbiome and contrast it with the more recently elucidated single-enzyme aerobic pathway. This document is intended to serve as a comprehensive resource, detailing the enzymatic mechanisms, microbial catalysts, and experimental methodologies crucial for studying this significant metabolic transformation.

Introduction: The Significance of this compound

This compound (skatole) is a heterocyclic aromatic compound notorious for its strong fecal odor at high concentrations, yet possessing a floral scent at lower levels.[1][2] Beyond its olfactory properties, skatole is a biologically active molecule with implications in animal husbandry, human health, and disease. In livestock, particularly swine, skatole is a primary contributor to "boar taint," an off-flavor in pork.[3][4] In humans, gut microbiota-derived skatole has been implicated as a pneumotoxin and a potential pulmonary carcinogen.[5] The biosynthesis of skatole is a direct consequence of microbial metabolism of dietary tryptophan in the gastrointestinal tract.[1][6] Understanding the intricacies of its formation is therefore of paramount importance for developing strategies to modulate its production for agricultural and therapeutic purposes.

Tryptophan itself is a vital precursor for numerous host physiological processes, including the synthesis of the neurotransmitter serotonin and the immunomodulatory kynurenine pathway.[7][8] The diversion of tryptophan towards skatole production by the gut microbiota represents a critical intersection of host and microbial metabolism, with far-reaching consequences for systemic health.[7][9][10]

This guide will illuminate the two primary known biosynthetic routes from tryptophan to this compound, providing a foundational understanding for researchers in microbiology, biochemistry, and drug development.

Section 1: The Anaerobic Biosynthesis of this compound

The most well-characterized pathway for skatole production is a four-step anaerobic process predominantly carried out by gut commensal bacteria.[5][11] This pathway involves a series of enzymatic transformations that convert L-tryptophan into indole-3-acetic acid (IAA), which is then decarboxylated to yield skatole.[1][12][13]

Key Microbial Players

A number of anaerobic bacterial species have been identified as key contributors to skatole formation. The genera Clostridium and Bacteroides are frequently implicated.[4][14][15] Specific species such as Clostridium drakei and Clostridium scatologenes have been shown to synthesize skatole from both tryptophan and IAA.[3][12] Additionally, certain Lactobacillus species can produce skatole from IAA, but not directly from tryptophan.[12] The enzyme responsible for the final, crucial decarboxylation step, indoleacetate decarboxylase, has been identified in organisms like Olsenella uli.[16][17]

The Enzymatic Pathway

The anaerobic conversion of tryptophan to this compound proceeds through the following key intermediates:

-

Tryptophan to Indole-3-pyruvic acid: The pathway is initiated by the deamination of the tryptophan side chain to form indole-3-pyruvic acid.[3][12]

-

Indole-3-pyruvic acid to Indole-3-acetic acid (IAA): Indole-3-pyruvic acid is then converted to IAA.[3][12]

-

Indole-3-acetic acid (IAA) to this compound (Skatole): The final and chemically challenging step is the decarboxylation of IAA to skatole.[5][11] This reaction is catalyzed by the glycyl radical enzyme (GRE) indoleacetate decarboxylase.[16][17]

The proposed mechanism for the final decarboxylation step involves a radical-based mechanism.[16][17]

Sources

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The relationship between tryptophan metabolism and gut microbiota: Interaction mechanism and potential effects in infection treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Studies of a Skatole-Forming Glycyl Radical Enzyme Suggest Reaction Initiation via Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Dual Nature of 3-Methylindoline: A Technical Guide to its Role in Gut Microbiota Metabolism and Host Physiology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylindoline, commonly known as skatole, is a volatile organic compound produced from the microbial metabolism of tryptophan in the gastrointestinal tract. Historically recognized for its contribution to fecal malodor, recent scientific inquiry has unveiled its multifaceted role as a signaling molecule with significant implications for host health and disease. This technical guide provides an in-depth exploration of the biosynthesis of this compound by the gut microbiota, its subsequent metabolic fate in the host, and its complex interplay with host cellular signaling pathways. We will delve into its established roles in modulating intestinal inflammation, its potential contribution to the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer (CRC), and its systemic effects, including pulmonary toxicity. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's biological significance and to provide detailed, field-proven methodologies for its study.

Introduction: Beyond the Odor

This compound (skatole) is a metabolite derived from the essential amino acid tryptophan by the enzymatic action of gut microorganisms.[1][2] While its pungent odor has long been its most notable characteristic, a growing body of evidence highlights its capacity to act as a bioactive molecule, influencing host physiology in both beneficial and detrimental ways. The concentration of skatole in the gut is influenced by dietary protein intake, with higher levels associated with diets rich in animal protein.[3] Fecal skatole concentrations in healthy individuals are typically low, but can be significantly elevated in individuals with compromised digestive function and in patients with colorectal cancer.[3][4] This observation underscores the potential of skatole as a biomarker and a therapeutic target. Understanding the intricate mechanisms governing its production and its downstream effects on the host is paramount for developing novel strategies to mitigate its harmful effects and potentially harness its beneficial properties.

Biosynthesis of this compound by the Gut Microbiota

The anaerobic environment of the large intestine provides a fertile ground for the microbial conversion of dietary tryptophan into a variety of indolic compounds, including this compound. This biotransformation is a multi-step enzymatic process primarily carried out by specific members of the gut microbiota.

The Tryptophan-to-Skatole Pathway

The primary pathway for skatole biosynthesis involves the initial conversion of tryptophan to indole-3-acetic acid (IAA), which is then decarboxylated to form this compound.[1][5] This process is catalyzed by a series of microbial enzymes:

-

Tryptophanase: This enzyme, possessed by various gut bacteria, deaminates tryptophan to produce indole-3-pyruvic acid.[6]

-

Decarboxylase: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[6]

-

Indole-3-acetaldehyde Dehydrogenase: This enzyme oxidizes indole-3-acetaldehyde to form indole-3-acetic acid (IAA).[6]

-

Indoleacetate Decarboxylase: The final and rate-limiting step is the decarboxylation of IAA to this compound, catalyzed by the recently identified glycyl radical enzyme, indoleacetate decarboxylase.[7][8][9]

Key Microbial Players

Several bacterial genera within the gut microbiota have been identified as key producers of this compound. These include:

-

Clostridium spp.: Species such as Clostridium scatologenes and Clostridium drakei are well-characterized skatole producers.[1][10][11]

-

Bacteroides spp.: This prominent genus in the gut is also known to contribute to skatole formation.[6]

-

Lactobacillus spp.: Some species of Lactobacillus have been shown to produce skatole, highlighting the diverse microbial origins of this metabolite.[6]

The abundance and activity of these bacteria are influenced by host diet, genetics, and the overall composition of the gut microbial community.

Physiological and Pathophysiological Roles of this compound

Once produced in the gut, this compound can exert a range of effects on the host, both locally within the gastrointestinal tract and systemically upon absorption into the bloodstream.

Modulation of Intestinal Inflammation

This compound is a potent modulator of inflammatory responses in the intestinal epithelium. At elevated concentrations, it can contribute to the pathogenesis of IBD and CRC through the following mechanisms:

-

Activation of NF-κB Signaling: Skatole has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway in intestinal epithelial cells.[3] This leads to the increased expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][12] Chronic elevation of these cytokines is a hallmark of IBD and can promote tumor growth in CRC.[3]

-

Induction of Cell Death: High concentrations of skatole can induce apoptosis in intestinal epithelial cells, potentially compromising the integrity of the gut barrier.[13][14]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[15][16] this compound is a known ligand for AhR, and their interaction has complex and somewhat paradoxical effects:

-

Pro-inflammatory Effects: Skatole-mediated AhR activation can contribute to inflammatory responses.[13]

-

Anti-inflammatory and Barrier-Protective Effects: Interestingly, AhR signaling can also partially suppress skatole-induced NF-κB activation, suggesting a potential feedback mechanism to temper inflammation. Furthermore, activation of AhR in intestinal epithelial cells is generally associated with enhanced barrier function and reduced inflammation. The net effect of skatole on the gut likely depends on its concentration, the specific cellular context, and the interplay with other microbial and host-derived signals.

Systemic Toxicity: The Lung as a Target

Upon absorption from the colon, this compound is transported via the portal vein to the liver, where it undergoes metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6.[13][17] However, a portion can bypass hepatic metabolism and reach the systemic circulation. The lungs are particularly susceptible to skatole-induced toxicity.[5]

-

Metabolic Activation: In the lungs, specifically in non-ciliated bronchiolar epithelial cells (Club cells), CYP enzymes metabolize skatole into a highly reactive intermediate, 3-methyleneindolenine.[5]

-

Cellular Damage: This reactive metabolite can form adducts with cellular proteins and other macromolecules, leading to oxidative stress, cellular necrosis, and acute pulmonary edema and emphysema.[5][18] This phenomenon is well-documented in ruminants and has been replicated in various animal models.[5]

Methodologies for Studying this compound

To facilitate further research into the multifaceted roles of this compound, this section provides detailed, step-by-step methodologies for its quantification and for studying its biological effects.

Quantification of this compound in Fecal Samples by HPLC

This protocol describes a validated method for the quantification of this compound in human fecal samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[19]

4.1.1. Materials and Reagents

-

This compound (Skatole) analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tris buffer (0.05 M)

-

Amberlite XAD-8 resin (or equivalent solid-phase extraction material)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 column

4.1.2. Protocol

-

Sample Preparation:

-

Weigh approximately 0.5 g of frozen fecal sample into a 15 mL centrifuge tube.

-

Add 2 mL of methanol to the tube.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the methanol supernatant.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an Amberlite XAD-8 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the methanol extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the skatole with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 52:40:8 v/v/v).[4] The exact ratio may require optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35°C.[4]

-

Injection Volume: 20 µL.[4]

-

Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 352 nm.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.5 to 100 µg/mL).[4]

-

Inject the standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of skatole in the samples by interpolating their peak areas on the calibration curve.

-

| Parameter | Value |

| Extraction Solvent | Methanol |

| Clean-up | Amberlite XAD-8 SPE |

| HPLC Column | C18 |

| Mobile Phase | Water:Acetonitrile:Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | Fluorescence (Ex: 280 nm, Em: 352 nm) |

| Quantification | External Standard Calibration |

| Table 1: Summary of HPLC parameters for this compound quantification. |

In Vitro Anaerobic Fermentation Model

This protocol outlines the setup of an in vitro batch fermentation model using fecal slurries to study the microbial production of this compound from tryptophan.[20][21]

4.2.1. Materials and Reagents

-

Fresh fecal samples from healthy donors

-

Anaerobic dilution solution (e.g., pre-reduced phosphate-buffered saline with cysteine-HCl)

-

Basal fermentation medium (containing salts, vitamins, and a carbon source)

-

L-tryptophan solution (sterile)

-

Anaerobic chamber or workstation

-

Sterile fermentation vessels (e.g., serum bottles)

-

Gas-tight syringes

4.2.2. Protocol

-

Preparation of Fecal Slurry:

-

Within an anaerobic chamber, homogenize fresh fecal samples in the anaerobic dilution solution to create a 10% (w/v) slurry.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Dispense the basal fermentation medium into sterile fermentation vessels within the anaerobic chamber.

-

Inoculate the medium with the fecal slurry (e.g., 10% v/v).

-

Add L-tryptophan solution to the desired final concentration (e.g., 250 µmol/L).[20]

-

Include control vessels without added tryptophan.

-

Seal the vessels with gas-tight stoppers and aluminum crimps.

-

-

Incubation and Sampling:

-

Incubate the fermentation vessels at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), collect samples of the fermentation broth using a sterile syringe.

-

Immediately process the samples for skatole analysis (as described in section 4.1) and for microbial community analysis (e.g., 16S rRNA gene sequencing).

-

In Vivo Animal Models

Animal models are indispensable for investigating the systemic effects of this compound and for testing potential therapeutic interventions. Rodent models are commonly used to study skatole-induced intestinal inflammation and pulmonary toxicity.

4.3.1. Model of Skatole-Induced Colitis

-

Animal Selection: C57BL/6 mice are a suitable strain for colitis models.

-

Skatole Administration: this compound can be administered via oral gavage or intraperitoneal injection. Dosing regimens should be carefully optimized based on pilot studies.

-

Assessment of Colitis:

-

Clinical parameters: Monitor body weight, stool consistency, and the presence of fecal blood.

-

Histological analysis: At the end of the study, collect colon tissue for histological scoring of inflammation, ulceration, and epithelial damage.

-

Myeloperoxidase (MPO) assay: Quantify neutrophil infiltration in the colon tissue as a marker of inflammation.

-

Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue homogenates or serum.

-

4.3.2. Model of Skatole-Induced Pulmonary Toxicity

-

Animal Selection: Rats and mice are susceptible to skatole-induced lung injury.[11]

-

Skatole Administration: Intraperitoneal injection is a common route of administration.

-

Assessment of Pulmonary Injury:

-

Bronchoalveolar lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration and protein leakage into the alveolar space.

-

Histological analysis: Examine lung tissue for evidence of bronchiolar epithelial necrosis, perivascular edema, and inflammatory cell infiltration.

-

Lung function tests: In more advanced studies, lung function can be assessed using plethysmography.

-

Cellular and Molecular Biology Techniques

-

Cell Culture: The Caco-2 human intestinal epithelial cell line is a widely used in vitro model to study the effects of skatole on intestinal cell function.[22]

-

Western Blotting: This technique can be used to assess the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., p-p65 for NF-κB activation) and the expression of target proteins (e.g., CYP1A1 for AhR activation). A general protocol is outlined in the references.[16][23][24][25][26]

-

Quantitative PCR (qPCR): To measure the gene expression of cytokines (e.g., IL6, TNF) and other target genes.

-

Intestinal Barrier Function Assays: Transepithelial electrical resistance (TEER) measurements and paracellular flux assays using fluorescently labeled dextrans can be used to assess the integrity of the intestinal epithelial barrier in vitro.[27][28]

Conclusion and Future Directions

This compound is a microbially-derived metabolite with a profound and complex impact on host physiology. Its role extends far beyond its contribution to fecal odor, encompassing the modulation of intestinal inflammation, the integrity of the gut barrier, and the potential for systemic toxicity. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricate mechanisms by which skatole influences health and disease.

Future research should focus on:

-

Elucidating the specific enzymatic machinery for skatole synthesis in a wider range of gut microbial species.

-

Defining the precise interplay between skatole-activated AhR and NF-κB signaling in different intestinal cell types.

-

Identifying novel therapeutic strategies to modulate skatole production in the gut, either through dietary interventions, probiotics, or small molecule inhibitors of microbial enzymes.

-

Validating the clinical utility of fecal skatole as a biomarker for IBD, CRC, and other gut-related disorders.

A deeper understanding of the biology of this compound will undoubtedly pave the way for innovative approaches to the diagnosis, prevention, and treatment of a range of human diseases.

References

- Advances in microbial degradation of sk

- Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells. (n.d.). NIH.

- Sk

- Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. (n.d.). MDPI.

- Indole-3-acetic acid. (n.d.). Wikipedia.

- 3-Methylindole (Skatole) and indole production by mixed populations of pig fecal bacteria. (2025).

- Skatole – Knowledge and References. (n.d.). Taylor & Francis.

- Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig. (n.d.). MDPI.

- Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure. (n.d.). PMC - NIH.

- Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38. (n.d.).

- Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38. (2019). PubMed.

- Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium Drakei, Clostridium Scatologenes, and Swine Manure. (n.d.). PubMed.

- Mechanisms of 3-methylindole pneumotoxicity. (n.d.). Chemical Research in Toxicology.

- The effect of 3-methylindole on the quantity and functional quality of lung surfactant. (n.d.). PubMed.

- Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflamm

- Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. (2022). Frontiers.

- High-Performance Liquid Chromatography Determination of Skatole and Indole Levels in Pig Serum, Subcutaneous Fat, and Submaxillary Salivary Glands. (2025).

- Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflamm

- The metabolic basis of 3-methylindole-induced pneumotoxicity. (n.d.). PubMed.

- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (n.d.). PMC - PubMed Central.

- The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respir

- vitro skatole and indole production in pig fecal slurries with L-tryptophan added with different carbohydrate sources (n=3). (n.d.).

- Pulmonary changes in rats following administration of 3-methylindole in cremophore EL. (2025).

- The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prost

- Determination of indole and 3-methylindole in plasma and rumen fluid from cattle with fog fever or after L-tryptophan administr

- Pulmonary lesions induced by 3-methylindole in mice. (n.d.). PMC - NIH.

- The Role of Aryl Hydrocarbon Receptor in the Endothelium: A System

- Graphic of the canonical aryl hydrocarbon receptor signaling pathway.... (n.d.).

- Synthesis and metabolism of skatole; genes affecting skatole metabolism. (n.d.).

- Diagrammatic representation of Aryl hydrocarbon receptor (AhR).... (n.d.).

- Aryl hydrocarbon receptor signaling pathway. (n.d.).

- Signaling network map of the aryl hydrocarbon receptor. (n.d.). PMC - NIH.

- Aryl Hydrocarbon Receptor Signaling. (n.d.). GeneGlobe - QIAGEN.

- Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. (2024). PMC - NIH.

- Inhibition of AhR disrupts intestinal epithelial barrier and induces intestinal injury by activ

- Cross-talk between Aryl hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB. (n.d.). NIH.

- A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-κB family. (n.d.). PMC - NIH.

- Involvement of cytochrome P450IIEI in hepatic metabolism and clearance of skatole Introduction M

- Aryl Hydrocarbon Receptor Activation Modulates Intestinal Epithelial Barrier Function by Maintaining Tight Junction Integrity. (n.d.). PMC - PubMed Central.

- The roles of different porcine cytochrome P450 enzymes and cytochrome b5A in sk

- Indoleacetate decarboxylase is a glycyl radical enzyme catalysing the formation of malodorant skatole. (n.d.).

- Gender-related differences in the formation of skatole metabolites by specific CYP450 in porcine hepatic S9 fractions. (2014). animal | Cambridge Core.

- Indoleacetate decarboxylase is a glycyl radical enzyme catalysing the formation of malodorant sk

- Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. (n.d.). PubMed.

- Role of NF-kB RelB in Aryl Hydrocarbon Receptor-Mediated Ligand Specific Effects. (n.d.). MDPI.

- Indoleacet

- Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva Life Sciences.

- In vitro fermentation profiles of different soybean oligosaccharides and their effects on skatole production and cecal microbiota of broilers. (n.d.). PMC - NIH.

- Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. (n.d.). PMC - PubMed Central.

- Indoleacetate decarboxylase is a glycyl radical enzyme catalysing the formation of malodorant sk

- Western Blotting Guidebook. (n.d.).

- Skatole (Standard) (3-Methylindole (Standard)). (n.d.). MedChemExpress.

- In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. (2018). PMC.

- Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry. (n.d.). Merck Millipore.

- Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry. (n.d.).

- Western Blotting Handbook and Troubleshooting Guide. (n.d.).

- 3-methylindole (skatole)

- Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig. (n.d.). PMC - NIH.

Sources